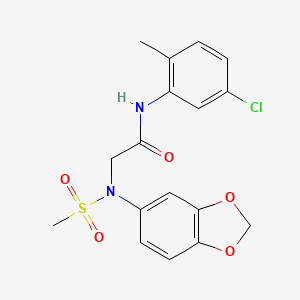![molecular formula C20H16F2N2O3S B4231571 N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
描述
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
作用机制
The mechanism of action of N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. One proposed mechanism is that N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the activity of the protein kinase CK2, which is known to regulate a variety of cellular processes, including cell proliferation and survival. Another proposed mechanism is that N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. In addition, N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its potency and specificity. N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have a high affinity for its target proteins, which allows for the selective inhibition of specific cellular processes. However, one limitation of using N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is its potential toxicity. N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One area of interest is the development of more potent and selective inhibitors of CK2 and the proteasome. Another area of interest is the study of N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
科学研究应用
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential role in regulating neuronal activity and synaptic plasticity. In immunology, N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to modulate the immune response by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S/c1-13-2-9-17(10-3-13)28(26,27)24-15-6-4-14(5-7-15)20(25)23-16-8-11-18(21)19(22)12-16/h2-12,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZNUIFDYAOCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-chloro-5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4231496.png)
![6-bromo-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4231499.png)

![6-iodo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4231511.png)
![4-(benzyloxy)-N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4231517.png)


![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4231540.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4231543.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231548.png)
![5-[2-(2-chloro-6-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4231550.png)
![3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231557.png)
![2-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B4231564.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)